Ethanol, 2,2'-(octylimino)bis-
Description
Overview of N-Alkyl Diethanolamines in Chemical Research
N-Alkyl Diethanolamines are a class of organic compounds characterized by a tertiary amine with two hydroxyethyl (B10761427) groups and a variable alkyl chain. microbiologyresearch.orgresearchgate.net This structure imparts amphiphilic properties, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. smolecule.comcymitquimica.com The hydrophilic nature stems from the two hydroxyl groups and the nitrogen atom, which can form hydrogen bonds, while the alkyl chain provides the hydrophobic character. cymitquimica.comvulcanchem.com This dual nature makes them effective surfactants and corrosion inhibitors. ontosight.aiwikipedia.org
In chemical research, N-Alkyl Diethanolamines are investigated for their structure-activity relationships. The length of the alkyl chain significantly influences their physical and chemical properties, such as their surface activity and water solubility. microbiologyresearch.org For instance, studies on homologous series of N-(n-alkyl)diethanolamines have shown that their antimicrobial activity is related to their surface activity and octanol-water partition coefficient, with longer alkyl chains generally exhibiting higher activity up to a certain point. microbiologyresearch.orgresearchgate.net Their ability to act as weak bases and their polyfunctional nature as both secondary amines and diols make them versatile in various chemical reactions and industrial applications. wikipedia.org
Significance of Ethanol (B145695), 2,2'-(octylimino)bis- in Contemporary Chemistry
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a specific N-Alkyl Diethanolamine (B148213) with an eight-carbon (octyl) alkyl chain. lookchem.com Its molecular formula is C₁₂H₂₇NO₂. The presence of the octyl group, combined with the diethanolamine head, gives it a balanced hydrophilic-lipophilic character, making it a subject of interest in several areas of contemporary chemistry. smolecule.comcymitquimica.com
This compound is recognized for its utility as a surfactant, corrosion inhibitor, and as an intermediate in organic synthesis. Its applications are found in metalworking fluids, where it acts as a pH buffering additive and provides corrosion protection, and in personal care products. basf.com The compound's high boiling point also makes it a low volatile organic compound (VOC), which is advantageous in many formulations. basf.com Furthermore, its potential as a biocide is under investigation, with studies indicating its effectiveness against various microorganisms.
Scope and Objectives of Academic Inquiry
The primary objective of this article is to provide a comprehensive and scientifically rigorous examination of Ethanol, 2,2'-(octylimino)bis-. The scope is intentionally focused on the fundamental chemical and physical properties, established synthesis methodologies, and key application areas based on its chemical behavior. This inquiry aims to detail the compound's structural characteristics and how they relate to its function in various contexts.
The subsequent sections will present detailed research findings, including tabulated data on its physical and chemical properties. The article will explore its role as a corrosion inhibitor and its emerging use in the synthesis of nanoparticles, highlighting the chemical principles that underpin these applications. By adhering to this focused scope, this article intends to serve as an authoritative resource for researchers and professionals interested in the specific chemistry of Ethanol, 2,2'-(octylimino)bis-.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(octyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNMMLYACBCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065906 | |
| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-(octylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15520-05-5 | |
| Record name | 2,2′-(Octylimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Caprylyldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-(octylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-hydroxyethyl)octylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(octylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CAPRYLYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLR7HK4J1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-Octyldiethanolamine Derivatives
Two principal strategies dominate the synthesis of N-octyldiethanolamine: the nucleophilic addition of ethylene (B1197577) oxide to a primary amine and condensation reactions involving octylamine (B49996).
The reaction of octylamine with ethylene oxide stands as a cornerstone for the synthesis of Ethanol (B145695), 2,2'-(octylimino)bis-. This process involves the ring-opening of the ethylene oxide molecule by the nucleophilic primary amine. The reaction is typically exothermic and requires careful temperature control, often maintained between 50 and 80°C, under inert conditions to prevent the formation of polyethoxylated byproducts. A critical aspect of this synthesis is the stoichiometric ratio of reactants, with a 2:1 ratio of ethylene oxide to octylamine being essential for maximizing the yield of the desired N-octyldiethanolamine. vulcanchem.com
The reaction can be conducted in the presence of a catalyst to enhance efficiency. For instance, the use of water or ethanol as a solvent, facilitated by amphoteric metal oxide catalysts like Co/γ-Al₂O₃, promotes the nucleophilic attack by activating the epoxide ring of ethylene oxide. smolecule.com Industrial processes may carry out this reaction at elevated temperatures, between 80 and 120°C, and pressures ranging from -0.1 to 0.3 MPa to ensure the reaction proceeds efficiently while maintaining control. google.com
An alternative, though less detailed in the provided context, is the condensation reaction of octylamine with ethanol under acidic conditions. smolecule.com Another approach involves the reaction of diethanolamine (B148213) with an octyl halide, such as 1-chlorooctane, in a polar aprotic solvent like acetonitrile. smolecule.com This reaction, proceeding via an SN2 pathway, can achieve yields of 85-95% at temperatures between 50 and 80°C. smolecule.com
Mechanistic Investigations of Formation Pathways
The formation of N-octyldiethanolamine through the reaction of octylamine with ethylene oxide follows a nucleophilic substitution (SN2) mechanism. smolecule.comtue.nl The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a C-N bond. The initial product is N-octylethanolamine, a secondary amine. This secondary amine can then react with a second molecule of ethylene oxide through the same mechanism to yield the final tertiary amine, N-octyldiethanolamine. The reaction is autocatalytic, as the hydroxyl groups formed on the secondary and tertiary amines can catalyze further reactions. tue.nl
In the case of the reaction between diethanolamine and an octyl halide, the mechanism is also a classic SN2 reaction. The nitrogen atom of diethanolamine attacks the electrophilic carbon atom of the octyl halide, displacing the halide ion and forming the C-N bond. smolecule.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of N-octyldiethanolamine while minimizing side reactions.
| Parameter | Optimal Range | Impact on Yield | Source |
| Temperature | 50–80°C | Higher rates are observed above 60°C. smolecule.com Temperatures between 95-115°C can be optimal, but exceeding 120°C may lead to impurity generation. google.com | smolecule.comgoogle.com |
| Pressure | -0.1 to 0.3 MPa | Prevents loss of volatile reactants like ethylene oxide. smolecule.comgoogle.com | smolecule.comgoogle.com |
| Catalyst Loading | 5–10 wt% Zn(OAc)₂ | Enhances the nucleophilicity of the amine. smolecule.com | smolecule.com |
| Solvent | Acetonitrile | A polar aprotic medium is suitable for reactions involving alkyl halides. smolecule.com | smolecule.com |
| Reactant Ratio | 2:1 (Ethylene Oxide:Octylamine) | Critical for preventing over-alkylation and maximizing yield. vulcanchem.com | vulcanchem.com |
Recent advancements have focused on catalyst systems to improve selectivity. Zinc acetate (B1210297) has been shown to be a robust catalyst, achieving over 90% selectivity for N-octyldiethanolamine at 50°C by polarizing the C-O bond in ethylene oxide. smolecule.com Basic ion-exchange resins, such as Amberlyst A26, have also been employed to promote mono-alkylation, achieving yields of 87% with minimal byproducts. smolecule.com Post-synthesis purification methods like vacuum distillation or recrystallization from aqueous ethanol can yield purities exceeding 99%.
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for N-octyldiethanolamine. wjpmr.comkahedu.edu.insphinxsai.comrroij.com A significant approach is the direct alkylation of diethanolamine with ethylene oxide derivatives under vacuum (-0.1 MPa) using zinc acetate as a catalyst. smolecule.com This method avoids the use of protecting groups, which are often required in traditional syntheses, thereby reducing production costs by an estimated 30%. smolecule.com
Furthermore, the use of ethylene oxide alkylation with water or ethanol as a solvent and amphoteric metal oxide catalysts represents a more sustainable pathway by avoiding halogenated reagents. smolecule.com The exploration of bio-based octylamine derivatives is also an active area of research aimed at reducing the reliance on petrochemical feedstocks. These green chemistry approaches focus on waste prevention, atom economy, and the use of safer solvents and reagents to minimize the environmental impact of the synthesis process. wjpmr.comkahedu.edu.insphinxsai.comrroij.com
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationindustrialchemicals.gov.aubenchchem.com
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of Ethanol (B145695), 2,2'-(octylimino)bis-. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of Ethanol, 2,2'-(octylimino)bis- displays characteristic signals that correspond to the different proton environments within its structure. The key resonances are observed for the protons of the octyl chain, the methylene (B1212753) groups adjacent to the nitrogen atom, and the methylene groups attached to the hydroxyl functions.
| Chemical Shift (δ) ppm | Assignment |
| 3.5–3.7 | Protons of the hydroxyl-adjacent methylene groups (CH₂OH) |
| 2.6–2.8 | Protons of the nitrogen-adjacent methylene groups (N–CH₂) |
| 1.2–1.5 | Protons of the methylene groups in the octyl chain (octyl CH₂) |
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all non-equivalent carbon atoms in the molecule, providing critical evidence for the carbon skeleton. docbrown.info The spectrum of Ethanol, 2,2'-(octylimino)bis- shows distinct peaks for the carbons in the octyl group and the diethanolamine (B148213) moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to the highly electronegative oxygen atom appear at a higher chemical shift compared to those bonded to nitrogen or other carbons. libretexts.orglibretexts.org
| Expected Chemical Shift (δ) ppm | Assignment |
| 50 - 65 | Carbons of the hydroxyl-adjacent methylene groups (RCH₂OH) libretexts.org |
| 40 - 50 | Carbons of the nitrogen-adjacent methylene groups (RCH₂NH₂) libretexts.org |
| 10 - 35 | Carbons of the octyl chain (RCH₂, RCH₃) libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identificationindustrialchemicals.gov.aubenchchem.com
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethanol, 2,2'-(octylimino)bis-, the IR spectrum prominently features a broad absorption band characteristic of the O–H stretching vibration from the two hydroxyl groups. This confirms the presence of the alcohol functionalities. Other key absorptions include C-H stretching from the alkyl chain and C-N stretching from the tertiary amine.
| Absorption Band (cm⁻¹) | Functional Group Assignment |
| 3200–3600 (broad) | O–H stretch from the hydroxyl groups |
| 2850–2960 | C-H stretch from the octyl and ethanol groups |
| 1000-1250 | C-N stretch of the tertiary amine |
Gas Chromatography (GC) for Purity and Compositional Analysisindustrialchemicals.gov.au
Gas Chromatography (GC) is a vital analytical method for assessing the purity and compositional integrity of volatile and thermally stable compounds like Ethanol, 2,2'-(octylimino)bis-. industrialchemicals.gov.auresearchgate.net This technique separates the components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. For Ethanol, 2,2'-(octylimino)bis-, GC analysis is used to determine its percentage purity, which is typically in the range of 90-99%. industrialchemicals.gov.au It effectively separates the target compound from any unreacted starting materials or by-products from the synthesis process. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of these individual components. justia.com
Advanced Spectroscopic Techniques for Comprehensive Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In ¹H NMR analysis of "Ethanol, 2,2'-(octylimino)bis-", characteristic chemical shifts are observed that correspond to the different types of protons present in the structure. For instance, the protons of the octyl chain's CH₂ groups typically appear in the δ 1.2–1.5 ppm range. The protons on the carbons adjacent to the nitrogen (N-CH₂) are found at approximately δ 2.6–2.8 ppm, while the protons on the carbons bearing the hydroxyl groups (CH₂OH) resonate at δ 3.5–3.7 ppm.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within the molecule. The FTIR spectrum of "Ethanol, 2,2'-(octylimino)bis-" displays a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. An N-H bending vibration may also be observed between 1550–1650 cm⁻¹.
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound. For "Ethanol, 2,2'-(octylimino)bis-", the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 217.35, which corresponds to its molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are often used for this analysis. industrialchemicals.gov.au
In addition to these primary techniques, UV-Vis spectroscopy may also be used, with reference spectra available for comparison. industrialchemicals.gov.au The collective data from these spectroscopic methods provide a comprehensive and definitive characterization of "Ethanol, 2,2'-(octylimino)bis-". industrialchemicals.gov.au
Table 1: Spectroscopic Data for Ethanol, 2,2'-(octylimino)bis-
| Spectroscopic Technique | Feature | Characteristic Value/Region |
| ¹H NMR | Chemical Shift (δ) for octyl CH₂ | 1.2–1.5 ppm |
| ¹H NMR | Chemical Shift (δ) for N-CH₂ | 2.6–2.8 ppm |
| ¹H NMR | Chemical Shift (δ) for CH₂OH | 3.5–3.7 ppm |
| FTIR | O-H Stretch | 3200–3600 cm⁻¹ |
| FTIR | N-H Bend | 1550–1650 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 217.35 |
Advanced Chemical Reactivity and Coordination Chemistry
Ligand Properties and Metal Chelation Potential
The ability of Ethanol (B145695), 2,2'-(octylimino)bis- to act as a ligand is rooted in the presence of electron-donating atoms within its molecular structure. This allows it to form coordination complexes with various metal ions. The study of such complexes is fundamental to developing new catalysts and materials.
The chelating capability of Ethanol, 2,2'-(octylimino)bis- stems from its constitution as a tridentate ligand. It possesses three potential donor sites: the tertiary amine nitrogen atom and the two oxygen atoms of the hydroxyl groups. The nitrogen atom has a lone pair of electrons, and each oxygen atom has two lone pairs, all of which can be donated to a suitable metal cation to form coordinate bonds.
The simultaneous binding of a single ligand to a central metal atom at two or more points is known as chelation. This process typically results in the formation of a five- or six-membered ring, which enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands (the chelate effect). uwimona.edu.jmnumberanalytics.com In the case of Ethanol, 2,2'-(octylimino)bis-, coordination with a metal ion would likely involve the formation of two such five-membered rings, creating a stable bicyclic structure around the metal center.
Ethanol, 2,2'-(octylimino)bis- has the potential to form stable complexes with a variety of transition metals. Its N,O-donor sites enable the chelation of metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). The formation of these complexes can be influenced by factors such as pH and the metal-to-ligand ratio. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent.
While specific, well-characterized metal complexes of Ethanol, 2,2'-(octylimino)bis- are not extensively documented in peer-reviewed literature, the coordination chemistry of analogous amino-alcohol ligands is well-established. For instance, other functionalized hydroxylamine (B1172632) ligands are known to form stable complexes with a range of metal ions including chromium(III), manganese(II), nickel(II), and cadmium(II). nih.gov This suggests a broad potential for Ethanol, 2,2'-(octylimino)bis- to coordinate with a similarly wide array of metals.
The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. youtube.com The specific geometry adopted by a complex of Ethanol, 2,2'-(octylimino)bis- would depend on the coordination number and electronic configuration of the metal ion, as well as steric factors imposed by the ligand itself. For a tridentate ligand like N-octyldiethanolamine, a common outcome for a metal like Ni(II) seeking a coordination number of six would be the binding of two ligand molecules to form an octahedral complex, [M(L)₂].
The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A high stability constant indicates a strong interaction between the metal and the ligand and a high concentration of the complex at equilibrium. numberanalytics.com These constants are crucial for predicting the behavior of metal complexes in various chemical environments. numberanalytics.com
Specific experimental data for the stability constants and definitive X-ray crystal structures for complexes of Ethanol, 2,2'-(octylimino)bis- are not widely available in current scientific literature. However, an illustrative table is provided below to show how such data would typically be presented. The values are hypothetical and based on typical ranges for similar amino-alcohol ligands with transition metals.
Illustrative Stability Constants for Hypothetical Metal Complexes
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| Cu(II) | 7.5 | 6.2 | 13.7 |
| Ni(II) | 6.8 | 5.5 | 12.3 |
| Zn(II) | 5.9 | 4.8 | 10.7 |
| Co(II) | 6.1 | 5.0 | 11.1 |
Catalytic Activity of Metal Complexes
Transition metal complexes are paramount in the field of catalysis, enabling a vast range of chemical transformations with high efficiency and selectivity. ias.ac.in The metal complexes of Ethanol, 2,2'-(octylimino)bis- represent a potential, though largely unexplored, class of catalysts.
Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. iitm.ac.inhrmrajgurunagar.ac.in This allows for high catalyst-reactant interaction at a molecular level, often leading to high selectivity under mild reaction conditions. nwnu.edu.cn Transition metal complexes are widely used as homogeneous catalysts for reactions such as hydrogenation, oxidation, hydroformylation, and carbon-carbon bond formation. hrmrajgurunagar.ac.inresearchgate.net
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.orglibretexts.org The primary advantage of this approach is the ease of separation of the catalyst from the product mixture, which is a significant benefit for industrial processes. youtube.com
The development of heterogeneous catalysts based on Ethanol, 2,2'-(octylimino)bis- complexes is a plausible research direction. This could be achieved by immobilizing the pre-formed metal complexes onto a solid support, such as silica, alumina, or a polymer resin. youtube.com This technique combines the well-defined active sites of a homogeneous catalyst with the practical advantages of a heterogeneous system. Such supported catalysts could find applications in continuous flow reactors for the large-scale production of chemicals. youtube.com For example, a supported palladium complex could potentially be used for hydrogenation or C-C coupling reactions, while supported copper or iron complexes might be explored for oxidation processes. libretexts.orgsavemyexams.com
Organic Transformation Reactivity.smolecule.com
The chemical behavior of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is characterized by the presence of two primary alcohol functionalities and a tertiary amine. This unique structure allows it to participate in a variety of organic transformations, making it a versatile intermediate in chemical synthesis. smolecule.comCurrent time information in Bangalore, IN. Its reactivity is centered around the nucleophilicity of the nitrogen atom and the ability of the hydroxyl groups to undergo substitution and elimination reactions. smolecule.com
The two hydroxyl groups in N-octyldiethanolamine can readily react with carboxylic acids and their derivatives, such as acid chlorides, to form esters. smolecule.com This reaction, known as esterification, is fundamental in synthesizing a wide range of derivatives with applications from lubricants to specialty polymers.
One notable application involves the synthesis of polyesters. Research has demonstrated the synthesis of novel polyesters and their corresponding hydrochlorides from the reaction of N-octyldiethanolamine with various organic acid chlorides. researchgate.net This process highlights the compound's utility as a monomer in polymerization reactions.
Another key area is in the formulation of polyurethane resins, where N-octyldiethanolamine can be involved in transesterification reactions. For instance, it is mentioned as a hydroxyl group-containing amine-based compound that can be a component in polyol systems for creating polyurethane sealing materials. epo.org
The general mechanism for the direct esterification with a carboxylic acid, often catalyzed by an acid (Fischer esterification), involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol's oxygen atom. This is followed by proton transfer and the elimination of a water molecule to yield the ester.
Table 1: Examples of Esterification Reactions Involving N-Alkyldiethanolamines
| Reactant 1 | Reactant 2 | Product Type | Application/Research Area |
|---|---|---|---|
| N-octyldiethanolamine | Organic acid chlorides | Polyester hydrochlorides/Polyesters | Modification of montmorillonite (B579905) researchgate.net |
| N-octyldiethanolamine | Castor oil-based polyol | Transesterification product | Polyurethane resin formulations epo.org |
The nitrogen atom in Ethanol, 2,2'-(octylimino)bis- possesses a lone pair of electrons, making it a potent nucleophile. smolecule.com This allows it to participate in nucleophilic substitution reactions, particularly with alkyl halides. smolecule.com
The synthesis of N-octyldiethanolamine itself is a prime example of this reactivity. A common synthetic route involves the nucleophilic addition of diethanolamine (B148213) to an octyl halide, such as 1-chlorooctane. smolecule.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the nitrogen atom of diethanolamine attacks the electrophilic carbon of the octyl halide, displacing the halide ion. smolecule.com This method can achieve high yields, typically in the range of 85–95%. smolecule.com
Another synthetic approach involves the reaction of octylamine (B49996) with ethylene (B1197577) oxide. smolecule.com In this case, the primary amine acts as the nucleophile, attacking the epoxide ring of ethylene oxide, which has been activated by a catalyst. smolecule.com
The general characteristics of an SN2 reaction involving the nitrogen of an amine include:
Kinetics: The reaction rate is dependent on the concentration of both the amine (nucleophile) and the alkyl halide (substrate).
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center, a key feature of the SN2 mechanism.
Substrate: The reaction is most efficient with unhindered alkyl halides (methyl > primary > secondary).
Table 2: Synthesis of N-Octyldiethanolamine via Nucleophilic Substitution
| Nucleophile | Electrophile/Substrate | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Diethanolamine | 1-Chlorooctane | Acetonitrile, 50–80°C, alkaline | Ethanol, 2,2'-(octylimino)bis- | 85–95% smolecule.com |
Under acidic conditions, the hydroxyl groups of Ethanol, 2,2'-(octylimino)bis- can be eliminated through dehydration reactions. smolecule.com These pathways can lead to the formation of various derivatives, such as imines or other nitrogen-containing heterocyclic compounds. smolecule.com
The dehydration of alcohols typically proceeds via two primary mechanisms, E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the substrate and reaction conditions.
E1 Mechanism: This pathway involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. It is more common for tertiary and secondary alcohols.
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, simultaneously with the departure of the water molecule. This is more typical for primary alcohols.
Given that N-octyldiethanolamine contains primary alcohol groups, an E2-like mechanism would be anticipated under appropriate conditions. The specific products formed would depend on the reaction conditions and the potential for intramolecular cyclization, which could be favored by the presence of the nitrogen atom.
Biocidal and Antimicrobial Activity
Mechanisms of Microbial Membrane Disruption
The biocidal activity of Ethanol, 2,2'-(octylimino)bis- stems from its amphiphilic structure, which facilitates interaction with and disruption of microbial cell membranes. The molecule's hydrophobic octyl tail can penetrate the lipid bilayer of bacterial and fungal cell membranes, while the hydrophilic diethanolamine head interacts with the aqueous environment. smolecule.com
This insertion into the membrane disrupts its integrity and permeability. semanticscholar.org The process is analogous to that of other cationic surfactants, such as quaternary ammonium (B1175870) compounds (QACs), which destabilize the cell membrane, leading to the leakage of essential intracellular components and ultimately cell lysis. nih.govsemanticscholar.org The disruption of membrane potential and transport functions is a key aspect of its antimicrobial action. Oxidative damage to membrane proteins can further alter permeability, allowing harmful species to enter and damage the cell. semanticscholar.org
Efficacy Against Bacterial and Fungal Strains
Ethanol, 2,2'-(octylimino)bis- has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can cause considerable reductions in the viability of bacterial strains at concentrations above 100 mg/L. Its effectiveness is attributed to its unique molecular structure that combines both hydrophilic and hydrophobic characteristics.
The compound's efficacy can be compared to other biocides. For example, like quaternary ammonium compounds (QACs), its biocidal activity is influenced by the length of its alkyl chain, with carbon chains of 8 to 18 atoms generally showing potent activity. mdpi.com It is effective against both Gram-positive and Gram-negative bacteria. semanticscholar.org
Table 1: Antimicrobial Efficacy of Related Compounds This table presents findings on the efficacy of ethanol and similar amine-based compounds against various microbial strains, providing a comparative context for the activity of Ethanol, 2,2'-(octylimino)bis-.
| Compound/Agent | Target Microorganism(s) | Key Finding |
| Ethanol (30%) | Candida albicans & Staphylococcus aureus (polymicrobial biofilms) | Inhibitory for both monomicrobial and polymicrobial biofilms after a minimum of 4 hours of treatment. nih.govnih.gov |
| Ethanol (50%) | Staphylococcus aureus | Required to completely inhibit the regrowth of S. aureus after initial treatment. nih.gov |
| Absolute Ethanol-Cinnamon Extract | S. aureus, L. monocytogenes, E. coli, S. Typhimurium, Aspergillus fumigatus, Aspergillus niger | Showed the highest inhibitory effect on both bacterial and fungal growth compared to aqueous extracts. scielo.br |
| Bis-cationic QACs | S. aureus, E. coli, E. faecalis, P. aeruginosa | Exhibit superior antimicrobial efficacy compared to mono-QACs. mdpi.com |
Potential in Industrial and Pharmaceutical Formulations
The biocidal and chemical properties of Ethanol, 2,2'-(octylimino)bis- make it a candidate for use as a preservative and antimicrobial agent in various industrial and potentially pharmaceutical formulations. ontosight.ai In industrial applications, it can be incorporated into products like disinfectants, soaps, and detergents to control microbial growth. Its role in paints and coatings is to provide protective qualities against microbial degradation.
The compound's amphiphilic nature could be relevant in the development of new materials, such as drug delivery systems. smolecule.com In pharmaceutical formulations, compounds with similar structures are used as excipients to improve the solubility or stability of active pharmaceutical ingredients. ontosight.ainouryon.com The amine functionality and pH-adjusting capabilities are also valuable in creating stable formulations. basf.comnouryon.com
Applications in Wood Preservation and Material Durability
Ethanol, 2,2'-(octylimino)bis- is utilized in the treatment of wood and other solid materials to enhance their durability and resistance to microbial attack. Research has indicated that treating wood with this compound leads to a significant improvement in its resistance to decay and damage from insects.
In wood preservation solutions, it can be used in combination with other active ingredients like copper salts, boron salts, and quaternary ammonium compounds. google.com In such formulations, the amine component can help to form new complexes between the other components, which improves the fixation of the active ingredients in the wood and reduces leaching. google.com This enhanced fixation contributes to the long-term efficacy of the preservative treatment, protecting the material from wood-destroying fungi and insects. google.com Beyond wood, it is also used to protect other materials like plastics and fibers from microbial decay. europa.eu
Surfactant and Emulsification Performance
The chemical compound Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine surfactant that demonstrates significant amphiphilic behavior in aqueous solutions. smolecule.com Its molecular structure is key to its functionality in a variety of applications.
Amphiphilic Nature and Surface Activity
The pronounced amphiphilic character of Ethanol, 2,2'-(octylimino)bis- stems from the distinct hydrophobic and hydrophilic regions within its single molecular structure. smolecule.comcymitquimica.com The hydrophobic portion is the long, eight-carbon octyl chain, while the hydrophilic part consists of the diethanolamine backbone, which includes a polar head group with two hydroxyl (-OH) groups. smolecule.com This dual nature allows the compound to exhibit significant surface activity, enabling it to position itself at interfaces, such as between oil and water, and reduce interfacial tension. smolecule.comcymitquimica.com The balance between its water-loving (hydrophilic) and water-repelling (hydrophobic) parts makes it an effective surfactant. cymitquimica.com
Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-
| Property | Value |
| Molecular Formula | C₁₂H₂₇NO₂ |
| Molecular Weight | 217.35 g/mol |
| Density | 0.949 g/cm³ |
| Water Solubility | 1.4 g/L at 20°C |
| LogP (Octanol-Water Partition Coefficient) | 2.82 |
| Topological Polar Surface Area | 43.7 Ų |
This table presents key physicochemical data for Ethanol, 2,2'-(octylimino)bis-, derived from multiple sources. smolecule.comnih.gov
Micelle Formation and Critical Micelle Concentration (CMC)
In aqueous environments, molecules of Ethanol, 2,2'-(octylimino)bis- self-assemble into organized non-covalent aggregates known as micelles. smolecule.com This spontaneous aggregation occurs above a specific concentration threshold known as the Critical Micelle Concentration (CMC). smolecule.com For this compound, the CMC is approximately 0.1 mM, a value considered moderate and effective for applications like detergent formulations. The primary driving force for this micelle formation is the hydrophobic interactions between the octyl chains, which seek to minimize their contact with water by clustering together in the core of the micelle. smolecule.com The hydrophilic diethanolamine heads remain on the outer surface, interacting with the surrounding aqueous phase. smolecule.com For alkyl chain lengths comparable to the octyl group in this compound, aggregation numbers are commonly observed to be in the range of 50 to 100 molecules per micelle. smolecule.com The European Chemicals Agency (ECHA) website notes a critical micelle concentration of 3.5 mg/L. nih.gov
Table 2: Micellization Properties of Ethanol, 2,2'-(octylimino)bis-
| Property | Value/Range |
| Critical Micelle Concentration (CMC) | ~0.1 mM |
| Estimated Aggregation Number | 50-100 molecules/micelle |
This table summarizes the micellization characteristics of Ethanol, 2,2'-(octylimino)bis- in aqueous solutions. smolecule.com
Role in Detergent Formulations and Emulsification
The surfactant properties of Ethanol, 2,2'-(octylimino)bis- make it a valuable component in detergent and cleaning product formulations. ontosight.ai Its ability to lower surface tension and form micelles allows it to encapsulate and lift away dirt and oils from surfaces.
As an emulsifying agent, it is particularly effective at stabilizing oil-in-water emulsions. smolecule.com This capability is due to its amphiphilic structure, which allows it to adsorb at the oil-water interface. The hydrophobic octyl tail extends into the oil phase, while the hydrophilic diethanolamine group remains in the aqueous phase. smolecule.com This creates a stable interfacial film that resists droplet coalescence, thereby maintaining the integrity of the emulsion over time. smolecule.com Its structure is suitable for creating both conventional emulsions and more complex multiple emulsion systems. smolecule.com The compound's potential as an emulsifier is also noted in various industrial applications. cymitquimica.com Its amphiphilic nature makes it useful in applications requiring surface-active agents. smolecule.comsmolecule.com
Material Science and Self-Assembly Research
The unique molecular architecture of Ethanol, 2,2'-(octylimino)bis- has drawn interest in the fields of material science and self-assembly research.
Development of Novel Materials
The amphiphilic nature of Ethanol, 2,2'-(octylimino)bis- provides potential for its use in the development of new materials, particularly those based on self-assembling structures. smolecule.com The steric and electronic effects of the octyl group influence its behavior in chemical reactions, making it a subject of interest for study in materials science. cymitquimica.com The combination of an alcohol group and an aliphatic chain can contribute to amphiphilic properties, which could be explored for use in self-assembling molecules. smolecule.com Research into bis-pyridine derivatives has shown that such molecules can form stable gels through self-assembly in various solvents, including ethanol, a process studied through various spectroscopic and microscopic techniques. mdpi.com
Drug Delivery Systems
The potential for Ethanol, 2,2'-(octylimino)bis- to be used in drug delivery systems is an area of scientific exploration. smolecule.com Its amphiphilic character is a key attribute that could be leveraged for such applications. vulcanchem.com Advanced lipid-based vesicular systems, such as ethosomes, utilize high concentrations of ethanol to enhance the delivery of therapeutic agents through the skin. mdpi.com Ethanol in these formulations helps to fluidize the lipid bilayers of the skin, enabling deeper penetration of the encapsulated drug. mdpi.com The self-assembling properties of amphiphilic molecules like Ethanol, 2,2'-(octylimino)bis- are relevant for designing novel drug delivery vehicles. smolecule.com
Industrial Applications Research and Development
Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a versatile chemical compound with a range of industrial applications. basf.comsmolecule.com Its unique molecular structure, featuring a hydrophobic octyl chain and a hydrophilic diethanolamine head, gives it amphiphilic properties, meaning it has an affinity for both water and oil. This dual nature makes it an effective surfactant, corrosion inhibitor, and pH buffering agent in various formulations. basf.com
Hydraulic Fluids
Ethanol, 2,2'-(octylimino)bis- is utilized as an additive in hydraulic fluids to enhance their performance. smolecule.com The compound's amphiphilic nature allows it to act as an emulsifier, helping to maintain the stability of oil-in-water emulsions within the hydraulic system. This is crucial for the proper functioning and longevity of hydraulic equipment. Research has also explored the use of related ethanolamine (B43304) reaction products in hydraulic fracturing fluids, highlighting the broader utility of such compounds in hydraulic systems. santos.com
Metal Surface Treatment
In the realm of metal surface treatment, Ethanol, 2,2'-(octylimino)bis- serves as a key component in various products. smolecule.com Its primary role is that of a corrosion inhibitor. basf.com The amine group in its structure can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive agents. aftonchemical.com This property is particularly valuable in metalworking fluids, where it helps to extend the life of both the cutting tools and the workpiece. basf.commonsonco.com The compound's ability to act as a pH buffer also contributes to its effectiveness in these formulations, as maintaining a stable pH is essential for preventing corrosion. basf.commonsonco.com Furthermore, its biocidal properties can help control microbial growth in these fluids.
Table 1: Research Findings on Ethanol, 2,2'-(octylimino)bis- in Metalworking Fluids
| Research Focus | Key Findings |
| Corrosion Inhibition | Forms a protective film on metal surfaces, preventing corrosion. aftonchemical.com |
| pH Buffering | Acts as a pH buffering additive (pKa 9.0) in emulsifiable metalworking fluid formulations. basf.com |
| Biocidal Activity | Exhibits antimicrobial properties, controlling the growth of bacteria and fungi. monsonco.com |
| Emulsification | The amphiphilic structure helps to stabilize oil-in-water emulsions. smolecule.com |
Lubricants and Greases
Table 2: Properties of Ethanol, 2,2'-(octylimino)bis- Relevant to Lubricants
| Property | Relevance in Lubricants |
| Corrosion Inhibition | Protects metal surfaces from rust and corrosion. basf.comaftonchemical.com |
| Detergency | Keeps engine components clean by suspending insoluble by-products. aftonchemical.com |
| pH Regulation | Neutralizes acidic by-products of combustion and oxidation. aftonchemical.comnih.gov |
Brake Fluids
In the automotive sector, Ethanol, 2,2'-(octylimino)bis- is used as an additive in brake fluids, typically at low concentrations of less than 3%. smolecule.comindustrialchemicals.gov.au Its high boiling point and ability to act as a corrosion inhibitor make it a suitable component for these safety-critical fluids. basf.com A public report by the Australian government's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) details its use in imported brake fluids. industrialchemicals.gov.au Safety data sheets for commercial brake fluids also list 2,2´-(Octylimino)bisethanol as a component, highlighting its role in these formulations. ate.deate-hamulce.pl
Conclusion
Ethanol (B145695), 2,2'-(octylimino)bis- is a chemically significant compound within the family of N-Alkyl Diethanolamines. Its amphiphilic structure, resulting from the combination of a hydrophobic octyl chain and a hydrophilic diethanolamine (B148213) head, is the key to its diverse applications. This article has provided a detailed overview of its chemical and physical properties, common synthesis routes, and its established role as a corrosion inhibitor in industrial applications. Furthermore, its potential utility in the burgeoning field of nanoparticle synthesis has been highlighted as an area for future academic and industrial exploration. The continued study of Ethanol, 2,2'-(octylimino)bis- and related compounds is likely to yield further insights into their structure-property relationships and lead to the development of new and improved applications.
Toxicological and Ecotoxicological Assessments
Mammalian Toxicity Studies and Risk Profiling
The mammalian toxicity of Ethanol (B145695), 2,2'-(octylimino)bis- has been evaluated through various exposure routes to understand its potential health effects.
Oral and Dermal Exposure Pathways
Studies have shown that Ethanol, 2,2'-(octylimino)bis- is harmful if swallowed. industrialchemicals.gov.ausmolecule.com In a study with rats, the median lethal dose (LD50) for females was determined to be 1,157 mg/kg of body weight. industrialchemicals.gov.au Mortalities were observed at various high dose levels in both male and female rats. industrialchemicals.gov.au
Conversely, the compound exhibits low acute toxicity when exposure occurs through the skin. industrialchemicals.gov.au The dermal LD50 in rats was found to be greater than 2,000 mg/kg of body weight. industrialchemicals.gov.auvulcanchem.com
Table 1: Acute Toxicity of Ethanol, 2,2'-(octylimino)bis-
| Test Type | Species | Result | Classification |
|---|---|---|---|
| Oral LD₅₀ | Rat (female) | 1,157 mg/kg bw | Harmful if swallowed |
Irritation and Sensitization Responses
Ethanol, 2,2'-(octylimino)bis- has been identified as a skin irritant. industrialchemicals.gov.auvulcanchem.com In studies conducted on rabbits, the application of the chemical resulted in erythema (redness) and slight edema (swelling), which were reversible within seven days. industrialchemicals.gov.au
The compound is classified as severely irritating to the eyes. industrialchemicals.gov.auvulcanchem.com In an acute eye irritation study with a rabbit, application of the substance led to redness in the conjunctiva and iris, and the cornea showed opacity. industrialchemicals.gov.au These effects were not reversible within the seven-day observation period. industrialchemicals.gov.au
A guinea pig maximisation test indicated that Ethanol, 2,2'-(octylimino)bis- is not a skin sensitizer. industrialchemicals.gov.au
Table 2: Irritation and Sensitization Profile
| Test Type | Result | Classification |
|---|---|---|
| Skin irritation | Irritant (reversible within 7 days) | Skin irritant |
| Eye irritation | Severely irritating (effects not reversible within 7 days) | Serious eye damage |
Mutagenicity and Genotoxicity Evaluations
The mutagenic and genotoxic potential of Ethanol, 2,2'-(octylimino)bis- has been assessed through a battery of tests. The compound was found to be negative in a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test. industrialchemicals.gov.aueuropa.eu
Subchronic Repeated Dose Toxicity Studies
In a 28-day repeated dose oral toxicity study in rats, no adverse systemic effects were observed at any of the tested doses. industrialchemicals.gov.au The No Observed Adverse Effect Level (NOAEL) was established by the study authors as 500 mg/kg bw/day. industrialchemicals.gov.au
Similarly, a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats established a NOAEL of greater than 320 mg/kg bw/day for systemic toxicity in both males and females. industrialchemicals.gov.au
Toxicokinetic Considerations
Based on its low molecular weight and partition coefficient, it is anticipated that Ethanol, 2,2'-(octylimino)bis- has the potential to be absorbed across biological membranes. industrialchemicals.gov.au Studies suggest that the compound is absorbed from the gastrointestinal tract in toxicologically significant amounts. europa.eu Dermal absorption appears to be limited, with systemic availability considered negligible after dermal exposure. europa.eu The substance is soluble in both water and organic solvents. europa.eu It is presumed that the primary route of excretion is via the kidneys. europa.eu
Aquatic Ecotoxicity Research
Information from GHS classifications indicates that Ethanol, 2,2'-(octylimino)bis- is considered harmful to aquatic life with long-lasting effects. smolecule.com
Impact on Aquatic Organisms
Ethanol, 2,2'-(octylimino)bis- is classified as toxic to aquatic life. industrialchemicals.gov.au Studies have been conducted to determine its effects on various aquatic organisms, including fish, aquatic invertebrates, and algae. The most sensitive trophic level identified is algae. industrialchemicals.gov.au
Detailed findings from ecotoxicological studies reveal specific endpoints for the substance. The growth of algae is significantly inhibited, with a 72-hour median effective concentration (ErC50) recorded at 1.35 mg/L. industrialchemicals.gov.au For aquatic invertebrates, specifically Daphnia magna, the 48-hour median effective concentration (EC50) is 19 mg/L. The lethal concentration for 50% of a fish population (Oncorhynchus mykiss) over 96 hours (LC50) was determined to be 33 mg/L. industrialchemicals.gov.au
These findings lead to its classification as acutely toxic to aquatic life. industrialchemicals.gov.au
Toxicity of Ethanol, 2,2'-(octylimino)bis- to Aquatic Organisms
| Organism | Test Type | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Algae (Pseudokirchneriella subcapitata) | 72-hour Growth Inhibition | ErC50 | 1.35 | industrialchemicals.gov.au |
| Aquatic Invertebrate (Daphnia magna) | 48-hour Immobilisation | EC50 | 19 | industrialchemicals.gov.au |
| Fish (Oncorhynchus mykiss) | 96-hour Acute Toxicity | LC50 | 33 | industrialchemicals.gov.au |
Long-Term Environmental Effects
The long-term environmental impact of Ethanol, 2,2'-(octylimino)bis- is a significant consideration. The compound is classified as harmful to aquatic life with long-lasting effects. industrialchemicals.gov.ausmolecule.comnih.goveuropa.eu This classification is primarily driven by its chronic toxicity to algae, which are a foundational component of aquatic ecosystems. industrialchemicals.gov.au
Despite the potential for long-term harm, the chemical is considered to be readily biodegradable. industrialchemicals.gov.au This suggests that it can be broken down by microorganisms in the environment, which mitigates its persistence. Furthermore, its potential for bioaccumulation is low, as indicated by a partition coefficient (log Pow) of 2.8. industrialchemicals.gov.au Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed.
Therefore, while the substance is not expected to persist or accumulate significantly in the environment, its inherent chronic toxicity to sensitive aquatic organisms like algae results in its classification as a long-term environmental hazard. industrialchemicals.gov.au According to German regulations, it is assigned to Water Hazard Class 2, indicating it is hazardous to water. ate-brakes.com
Environmental Hazard Classification and Regulatory Implications
Based on its ecotoxicological profile, Ethanol, 2,2'-(octylimino)bis- is classified as a hazardous chemical under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). industrialchemicals.gov.au This classification has regulatory implications for its handling, transport, and disposal.
The specific environmental hazard classifications are:
Acute aquatic toxicity - Category 2 , with the hazard statement H401: Toxic to aquatic life. industrialchemicals.gov.auate-brakes.com
Chronic aquatic toxicity - Category 3 , with the hazard statement H412: Harmful to aquatic life with long lasting effects. industrialchemicals.gov.ausmolecule.comnih.goveuropa.eu
It is important to note that while these GHS classifications are used internationally, their legal status can vary by jurisdiction. For example, in Australia, the environmental hazard classification under GHS is provided for informational purposes and is not legally mandated. industrialchemicals.gov.au In the European Union, the substance is also formally classified as hazardous to the aquatic environment with long-lasting effects (H412). europa.eu The compound is also listed on the Toxic Substances Control Act (TSCA) Inventory in the United States. epa.gov
Environmental Hazard Classification of Ethanol, 2,2'-(octylimino)bis-
| Classification | Hazard Statement Code | Hazard Statement | Source |
|---|---|---|---|
| Acute aquatic toxicity, Category 2 | H401 | Toxic to aquatic life | industrialchemicals.gov.auate-brakes.com |
| Chronic aquatic toxicity, Category 3 | H412 | Harmful to aquatic life with long lasting effects | industrialchemicals.gov.ausmolecule.comnih.goveuropa.eu |
Environmental Fate and Remediation Strategies
Environmental Partitioning Behavior
The environmental partitioning of a chemical describes its distribution among various environmental compartments, including air, water, and soil. This behavior is governed by the compound's physicochemical properties.
Distribution in Air, Water, and Soil Compartments
With a molecular weight of 217.35 g/mol and a log Pow of 2.8 at 20°C, Ethanol (B145695), 2,2'-(octylimino)bis- has the potential to cross biological membranes. Its distribution in the environment is influenced by its moderate water solubility and vapor pressure.
Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-
| Property | Value |
|---|---|
| Molecular Weight | 217.35 g/mol |
| Log Pow (Partition Coefficient) | 2.8 (at 20 °C) industrialchemicals.gov.au |
| Water Solubility | 1.4 g/L (at 20°C) lookchem.com |
| Vapor Pressure | 4.9 x 10⁻⁶ mmHg (at 25°C) |
| Boiling Point | 342.4°C at 760 mmHg |
This table was generated using data from multiple sources.
Volatilization and Adsorption/Desorption Dynamics
The compound's relatively high boiling point of 319°C (at 1 atm) and low vapor pressure suggest that it is a low Volatile Organic Compound (VOC). basf.com This low volatility indicates that it is less likely to be present in the atmosphere in significant concentrations. Its moderate log Pow suggests a potential for adsorption to soil and sediment particles. The dual hydrophilic (diethanolamine) and hydrophobic (octyl) nature of the molecule contributes to its surfactant properties, which can influence its interaction with soil organic matter and its mobility in the subsurface.
Biodegradation Pathways and Kinetics
Biodegradation is a key process that determines the persistence of Ethanol, 2,2'-(octylimino)bis- in the environment. It is considered to be inherently biodegradable. santos.com
Aerobic and Anaerobic Degradation Processes
In the presence of oxygen (aerobic conditions), microorganisms can break down organic compounds into carbon dioxide, water, and microbial biomass. clu-in.org While specific studies on the aerobic degradation of Ethanol, 2,2'-(octylimino)bis- are not widely available, related compounds like alcohol ethoxylates with shorter alkyl chains show good aerobic removal. nih.gov
Under anaerobic conditions (absence of oxygen), the degradation process is different. Some studies on similar surfactants have shown that anaerobic degradation can be less efficient than aerobic degradation, particularly for compounds with longer alkyl chains. nih.gov For instance, C8 and C10 alcohol ethoxylates were found to be adsorbed on sludge but not degraded under anaerobic conditions. nih.gov
Influence on Dissolved Oxygen Levels
The process of aerobic biodegradation consumes dissolved oxygen from the water. clu-in.org The introduction of significant amounts of biodegradable organic compounds like Ethanol, 2,2'-(octylimino)bis- into an aquatic environment can lead to a decrease in dissolved oxygen levels. This is because microorganisms utilize the available oxygen as an electron acceptor during the degradation process. clu-in.org Depletion of dissolved oxygen can have adverse effects on aquatic life. ospar.org
Advanced Analytical Methods for Environmental Monitoring
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of Ethanol, 2,2'-(octylimino)bis- in various environmental matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the determination of this compound. analytice.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts in complex samples. For air analysis, samples can be collected on a sorbent tube (TGS) and subsequently analyzed by HPLC-MS, with a limit of quantification of approximately 0.25 μg per media. analytice.com
For detecting the compound in sediment samples, a common approach involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, followed by analysis with high-resolution mass spectrometry. The use of advanced techniques like LC-MS/MS with isotopic labeling can further aid in tracking the degradation pathways of the compound.
Table 2: Analytical Methods for Ethanol, 2,2'-(octylimino)bis-
| Analytical Technique | Sample Matrix | Key Features |
|---|---|---|
| HPLC-MS | Air | High sensitivity, LOQ ≈ 0.25 μ g/media analytice.com |
| SPE-High Resolution MS | Sediment | Trace detection, removal of matrix interference |
This table was generated based on information from the cited sources.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid-phase sorbent. chromatographyonline.com This method is particularly valuable for environmental analysis where target compounds are often present at low concentrations in complex matrices like soil, water, or sediment. chromatographyonline.com For the analysis of Ethanol, 2,2'-(octylimino)bis-, SPE is a recommended technique, especially for its detection in sediment samples.
The versatility of SPE allows for its application in various formats, including cartridges and microplates, to handle different sample volumes and types. chromatographyonline.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. The choice of sorbent is crucial and depends on the chemical properties of the analyte. Given the structure of Ethanol, 2,2'-(octylimino)bis-, which contains both a hydrophobic octyl chain and hydrophilic diethanol groups, a mixed-mode sorbent with both hydrophobic and polar retention mechanisms could be effective. cymitquimica.com
Research into the extraction of similar compounds often employs functionalized mesoporous silicas, which can be tailored to enhance selectivity and capacity for specific analytes. mdpi.com While specific SPE protocols for Ethanol, 2,2'-(octylimino)bis- are not extensively detailed in public literature, a general approach can be constructed based on its physicochemical properties and methods for similar amine compounds.
Table 1: Generalized Solid-Phase Extraction (SPE) Parameters for Ethanol, 2,2'-(octylimino)bis-
| Parameter | Description | Example |
| Sorbent Type | The solid material used to retain the analyte. | Reversed-phase (e.g., C8, C18), mixed-mode (hydrophobic/ion-exchange), or polymer-based sorbents. |
| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol (B129727) followed by deionized water. |
| Sample Loading | The sample solution is passed through the sorbent. | The environmental sample (e.g., water, sediment extract) is loaded at an optimized flow rate. |
| Washing Solvent | Removes interfering compounds. | A weak solvent mixture, such as a low percentage of organic solvent in water, to remove hydrophilic interferences. |
| Elution Solvent | Recovers the analyte from the sorbent. | An organic solvent like methanol or acetonitrile, possibly with a modifier (e.g., formic acid or ammonia) to ensure complete elution. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Trace Detection
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the accurate mass measurement of molecules, enabling the identification and quantification of compounds at trace levels. arxiv.org For environmental monitoring, HRMS is often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures. analytice.com
The combination of SPE with HRMS is specifically suggested for the trace detection of Ethanol, 2,2'-(octylimino)bis- in environmental matrices such as sediment. This approach allows for the effective separation and concentration of the analyte from the sample matrix by SPE, followed by highly sensitive and selective detection by HRMS. Analytical methods using HPLC-Mass Spectrometry have been established for the determination of 2,2'- (octylimino) bisethanol, achieving a limit of quantification (LOQ) of approximately 0.25 μg per sample medium. analytice.com
The high resolving power of HRMS helps to distinguish the target analyte from background interferences, which is crucial for reliable quantification in complex environmental samples. arxiv.org The technique relies on determining the precise mass-to-charge ratio (m/z) of the ions, which for Ethanol, 2,2'-(octylimino)bis- would correspond to its molecular weight of 217.35 g/mol , plus or minus the mass of any adducts formed during ionization. industrialchemicals.gov.au
Table 2: Analytical Methods for the Detection of Ethanol, 2,2'-(octylimino)bis-
| Technique | Method | Limit of Quantification (LOQ) | Application | Source |
| HPLC-MS | In-house method | ≈ 0.25 μg / Media | Air Analysis | analytice.com |
| SPE-HRMS | Recommended method | Not specified | Trace detection in sediment samples |
Remediation Technologies for Environmental Releases
Based on the known properties of Ethanol, 2,2'-(octylimino)bis-, such as its limited water solubility (1.4 g/L at 20°C) and potential to adsorb to organic matter, certain in-situ technologies would be particularly relevant.
Activated Carbon-Based Technology : This involves the in-situ application of activated carbon to soil and groundwater. clu-in.org The activated carbon adsorbs contaminants, effectively immobilizing them and reducing their bioavailability. Given the octyl group in Ethanol, 2,2'-(octylimino)bis-, which imparts hydrophobic characteristics, adsorption to activated carbon would be a viable remediation pathway. cymitquimica.comclu-in.org
Excavation and Disposal : For localized spills with high concentrations in soil, physical removal through excavation and subsequent disposal at a certified facility is a common and effective, though often costly, approach.
Bioremediation : While the biodegradability of Ethanol, 2,2'-(octylimino)bis- is not extensively documented in the provided sources, its organic structure suggests it could potentially be broken down by microorganisms. Enhanced bioremediation, which involves stimulating native microbial populations by adding nutrients or oxygen, could be explored as a potential remediation strategy.
The U.S. Environmental Protection Agency (EPA) provides resources like the Remediation Technologies Screening Matrix to help select appropriate technologies based on contaminant type, cost, and cleanup time. clu-in.org
Computational Chemistry and Molecular Modeling
Structure-Activity Relationship (SAR) Studies
The presence of the long octyl chain imparts significant hydrophobic character, while the diethanolamine (B148213) portion provides hydrophilicity and sites for hydrogen bonding. cymitquimica.comvulcanchem.com This dual character is crucial for its potential applications in detergents, emulsifiers, and as a corrosion inhibitor. cymitquimica.comontosight.ai
Table 1: Comparative Structural Analysis for SAR
| Compound Name | Molecular Formula | Key Structural Features | Impact on Properties |
|---|---|---|---|
| Ethanol (B145695), 2,2'-(octylimino)bis- | C₁₂H₂₇NO₂ | Contains an octyl chain and two hydroxyl groups. epa.gov | Possesses a balance of hydrophobic and hydrophilic properties, making it an effective surfactant. cymitquimica.comontosight.ai |
| Ethanolamine (B43304) | C₂H₇NO | Lacks a significant hydrophobic component. | Primarily hydrophilic; used in different applications than surfactants. |
| Diethanolamine | C₄H₁₁NO₂ | Contains two ethanol groups but lacks the long hydrophobic tail. | More hydrophilic and less surface-active compared to its octyl-substituted counterpart. |
| Octylamine (B49996) | C₈H₁₉N | Features the hydrophobic octyl chain but lacks the hydroxyl groups. | Primarily hydrophobic with a different reactivity profile. |
Prediction of Chemical Reactivity and Stability
The chemical reactivity of Ethanol, 2,2'-(octylimino)bis- can be predicted by analyzing its primary functional groups: the two hydroxyl (-OH) groups and the tertiary amine. vulcanchem.com
Hydroxyl Groups : These groups can undergo esterification reactions when reacting with carboxylic acids or their derivatives. smolecule.com
Tertiary Amine : The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. It can participate in nucleophilic substitution reactions. smolecule.com The tertiary amine can also undergo quaternization with alkyl halides. vulcanchem.com
Imine Bond Stability : The central imine linkage can be sensitive to moisture, potentially undergoing hydrolysis under certain conditions. cymitquimica.com
Computational models can predict reaction pathways and transition states, offering a deeper understanding of its chemical behavior. Information within regulatory dossiers, such as those submitted to the European Chemicals Agency (ECHA), includes data on stability under various conditions, including interactions with metals and exposure to sunlight. europa.eu
Molecular Dynamics (MD) Simulations for Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful computational method to study the behavior of molecules over time. For an amphiphilic compound like Ethanol, 2,2'-(octylimino)bis-, MD simulations are ideal for investigating its behavior at interfaces, such as an oil-water or air-water interface. While specific MD studies focusing exclusively on Ethanol, 2,2'-(octylimino)bis- are not widely available in public literature, the methodology has been extensively applied to similar systems, such as ethanol-water mixtures and other surfactants at interfaces. researchgate.netmpg.de
These simulations can model:
Surface Adsorption : How individual molecules arrange themselves at an interface to minimize energy, typically with the hydrophobic octyl tail oriented away from the aqueous phase.
Micelle Formation : The process of self-assembly into spherical aggregates (micelles) in a solution once a certain concentration is reached.
Membrane Interaction : The way the molecule interacts with and permeates through lipid bilayers, a process relevant for understanding its biological activity. nih.govnih.gov
Simulations of ethanol at various surfaces, such as platinum, have been used to calculate properties like self-diffusion coefficients and to understand the energetics of surface interactions, demonstrating the power of this approach. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical based on its molecular structure. By correlating molecular descriptors (numerical representations of a molecule's structure) with known experimental properties, a predictive model can be built.
For Ethanol, 2,2'-(octylimino)bis-, QSPR models could predict key properties that are essential for assessing its behavior and potential applications. The inputs for such models are its structural identifiers, and the outputs are the predicted properties.
Table 2: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis- Relevant to QSPR
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₇NO₂ | epa.gov |
| Molecular Weight | 217.35 g/mol | epa.gov |
| Boiling Point | 342.4°C at 760 mmHg | lookchem.com |
| Flash Point | 150.5°C | lookchem.com |
| Water Solubility | 1.4 g/L at 20°C | lookchem.com |
| Vapor Pressure | 0.008 Pa at 20°C | lookchem.com |
While specific, validated QSPR models for this particular compound are not extensively published, the methodology is a standard approach in chemical assessment. nih.gov
Computational Approaches for Environmental Fate Prediction
Computational models are increasingly used to predict the environmental fate of chemicals, including their biodegradability, persistence, and potential for bioaccumulation. nih.gov These predictive tools are crucial for conducting risk assessments before a chemical is widely used.
Platforms like BiodegPred use a chemical's structure, typically entered as a SMILES string, to predict its likelihood of being biodegraded by microorganisms in the environment. nih.gov The prediction is based on machine learning models trained on large datasets of experimentally determined biodegradability data. nih.gov For Ethanol, 2,2'-(octylimino)bis-, such tools could provide an initial screening-level assessment of its environmental persistence.
Furthermore, regulatory bodies like ECHA compile extensive data on environmental fate and pathways, which includes endpoints from both experimental tests and computational models covering:
Hydrolysis : The breakdown of the substance in water.
Biodegradation : The breakdown by microorganisms in water, sediment, and soil.
Bioaccumulation : The potential for the substance to accumulate in living organisms.
Adsorption/Desorption : The tendency of the substance to stick to soil and sediment particles. europa.eu
Ligand-Metal Interaction Modeling
The structure of Ethanol, 2,2'-(octylimino)bis-, containing both nitrogen and oxygen atoms with lone pairs of electrons, makes it a potential ligand capable of forming coordination complexes with metal ions. vulcanchem.com This property is the basis for its application as a corrosion inhibitor, where it adsorbs onto a metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. chemrevlett.com
Computational modeling, particularly using Density Functional Theory (DFT), is a key method for studying these interactions. DFT and other quantum mechanical methods can be used to:
Model Adsorption : Simulate how the inhibitor molecule adsorbs onto a metal surface (e.g., mild steel, copper). mdpi.commdpi.com
Calculate Binding Energy : Determine the strength of the bond between the inhibitor and the metal surface.
Analyze Electronic Structure : Understand how electrons are redistributed upon the formation of the metal-ligand bond, which is crucial for the inhibition mechanism.
Studies on similar Schiff base and amine-based inhibitors show that these compounds can act as mixed-type or anodic inhibitors, and their effectiveness is highly dependent on their molecular structure and the resulting adsorption characteristics. chemrevlett.commdpi.comabechem.com
Table 3: Aspects of Ligand-Metal Interaction Modeling
| Modeling Aspect | Purpose | Relevant Techniques |
|---|---|---|
| Geometry Optimization | To find the most stable orientation of the inhibitor on the metal surface. | DFT, Molecular Mechanics (MM) |
| Adsorption Energy Calculation | To quantify the strength of the interaction and predict the stability of the protective film. | DFT, Monte Carlo (MC) Simulations abechem.com |
| Electronic Property Analysis | To understand the mechanism of charge transfer between the inhibitor and the metal. | Frontier Molecular Orbital (FMO) analysis, Mulliken Population Analysis |
| Inhibition Efficiency Prediction | To correlate calculated molecular properties with experimentally observed corrosion inhibition efficiency. | Quantitative Structure-Activity Relationship (QSAR) nih.gov |
Comparative Studies with Analogous Compounds
Structural Variations and Functional Group Modifications
The length of the alkyl chain is a critical determinant of the molecule's physical and chemical properties. Generally, as the alkyl chain length increases in the N-alkyldiethanolamine series, the hydrophobicity of the molecule increases, which in turn affects its solubility and thermal stability.
Solubility: Compounds with shorter alkyl chains (e.g., methyl or ethyl) exhibit higher water solubility due to the dominance of the polar diethanolamine (B148213) head. As the chain length increases to octyl and beyond (e.g., dodecyl, tetradecyl), water solubility decreases while solubility in non-polar, organic solvents increases. google.com
Thermal Stability: Boiling points tend to rise with increasing alkyl chain length. This is attributed to the greater van der Waals forces between the longer hydrocarbon chains, requiring more energy to overcome these intermolecular attractions. google.com
Corrosion Inhibition: For corrosion inhibitors, increasing the alkyl chain length often leads to stronger adsorption and better surface coverage on the metal, enhancing inhibition efficiency. mdpi.com However, there can be an optimal chain length; excessively long chains may lead to decreased solubility in the corrosive medium or steric hindrance, which can reduce effectiveness. mdpi.commdpi.com Molecular dynamics simulations on similar quaternary ammonium (B1175870) surfactants have shown that while longer chains generally lead to stronger adsorption, there can be fluctuations in this trend. mdpi.com For instance, one study found the order of binding energy to be C16 > C12 > C10 > C14 > C18, indicating a non-linear relationship. mdpi.com
Table 1: Conceptual Impact of Alkyl Chain Length on Properties of N-Alkyldiethanolamines This table illustrates general trends. Specific values can vary based on experimental conditions.
| Compound | Alkyl Chain Length | Relative Water Solubility | Relative Hydrophobicity | Expected Boiling Point Trend | General Corrosion Inhibition Efficiency |
|---|---|---|---|---|---|
| N-Methyldiethanolamine | C1 | High | Low | Low | Low |
| N-Ethyldiethanolamine | C2 | High | Low | ↑ | ↑ |
| N-Butyldiethanolamine | C4 | Moderate | Moderate | ↑ | ↑ |
| Ethanol (B145695), 2,2'-(octylimino)bis- | C8 | Low | High | ↑ | High |
| N-Dodecyldiethanolamine | C12 | Very Low | Very High | ↑ | Very High (may decrease depending on conditions) |
The amine backbone of Ethanol, 2,2'-(octylimino)bis- is a diethanolamine, which is a tertiary amine. Altering this backbone to a primary, secondary, or quaternary amine, or changing the number of hydroxyl groups, significantly modifies its properties.
Primary Amines (e.g., Octylamine): Lacking the two hydroxyl groups, octylamine (B49996) is more hydrophobic than N-octyldiethanolamine and has a different reactivity profile. google.com The hydroxyl groups in N-octyldiethanolamine contribute to its polarity and can participate in hydrogen bonding, which is crucial for its function as a surfactant and for its adsorption mechanisms in corrosion inhibition.
Quaternary Ammonium Compounds (e.g., Octyltrimethylammonium bromide): Quaternization of the nitrogen atom gives the molecule a permanent positive charge, making it a cationic surfactant across all pH ranges. This contrasts with N-octyldiethanolamine, which is a tertiary amine and only becomes cationic upon protonation in acidic conditions. Quaternary compounds often exhibit stronger biocidal activity.
Amino Acids: Incorporating a carboxyl group, as seen in amino acids, introduces both acidic and basic functionalities. Studies on α-amino acids as corrosion inhibitors show that their adsorption and effectiveness are highly dependent on the pH of the medium and the protonation state of both the amine and carboxyl groups. jksus.org The protective effect of amines is generally related to the molecular charge on the nitrogen atom and the strength of the coordination bond formed with the metal surface. nih.gov
Comparative Performance in Corrosion Inhibition
N-octyldiethanolamine and its analogs are effective corrosion inhibitors, particularly for steel in acidic environments, by adsorbing onto the metal surface to form a protective barrier. google.comresearchgate.net The performance of these inhibitors is often compared based on their inhibition efficiency (IE), which is a measure of how much they decrease the corrosion rate.
Studies on various organic inhibitors show that efficiency is highly dependent on molecular structure. For example, in a comparative study of three 5-chloroisatin (B99725) derivatives in 1.0 M HCl, the compound with an octyl chain (TZCOI) showed high efficiency, which increased with concentration. scielo.org.mx The performance of an inhibitor is also influenced by its mechanism, which can be primarily physical (electrostatic) or chemical (involving charge sharing or coordinate bond formation). scielo.org.mx The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in aromatic rings, facilitates adsorption onto the metal surface. While N-octyldiethanolamine lacks aromatic rings, its nitrogen and oxygen atoms serve as active adsorption centers.
The table below compares the inhibition efficiencies of different organic compounds, illustrating how structural variations impact performance. For instance, a comparison between a dicationic monomer and its polymer showed that the polymer had significantly better performance even at lower concentrations, likely due to more effective surface coverage. nih.gov Similarly, a study comparing two Schiff bases found that the one containing an electron-donating methoxy (B1213986) group (MPEH) had a higher inhibition efficiency than the unsubstituted version (PPEH). icrc.ac.ir
Table 2: Comparative Corrosion Inhibition Efficiency of Various Organic Inhibitors on Steel in Acidic Media
| Inhibitor | Concentration | Medium | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| 5-chloro-1-octylindoline-2,3-dione (TZCOI) | 10-3 M | 1.0 M HCl | 94.0% | scielo.org.mx |
| 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZCDI) | 10-3 M | 1.0 M HCl | 93.1% | scielo.org.mx |
| 1-allyl-5-chloro-indoline-2,3-dione (TZACI) | 10-3 M | 1.0 M HCl | 89.6% | scielo.org.mx |
| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | 0.005 M | 1.0 M HCl | 95.1% | icrc.ac.ir |
| 1-phenyl-2-(1-phenylethylidene)hydrazine (PPEH) | 0.005 M | 1.0 M HCl | 83.8% | icrc.ac.ir |
| poly-NDTHDC (Polymer) | 100 mg/L | 15 wt% HCl | 85.5% | nih.gov |
| NDTHDC (Monomer) | 1000 mg/L | 15 wt% HCl | 79.1% | nih.gov |
Comparative Biocidal Efficacy
The amphiphilic nature of Ethanol, 2,2'-(octylimino)bis- allows it to function as a biocide by interacting with and disrupting the integrity of microbial cell membranes. google.com Its efficacy can be compared to other classes of biocides, which have different mechanisms of action and spectra of activity. The effectiveness of a biocide is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. europa.eu
Biocidal susceptibility varies significantly among microorganisms. nih.gov In general, enveloped viruses and vegetative bacteria (especially Gram-positive) are more susceptible than mycobacteria, bacterial endospores, and non-enveloped viruses. nih.gov
Quaternary Ammonium Compounds (QACs): Like N-octyldiethanolamine, these are cationic surfactants that disrupt cell membranes. They have broad-spectrum activity against bacteria and fungi but are less effective against spores and non-enveloped viruses. biocide.be
Oxidizing Agents (e.g., Peracetic Acid, Sodium Hypochlorite): These are highly potent, broad-spectrum biocides that act by denaturing proteins and lipids. They are effective against bacteria, viruses, fungi, and even spores. biocide.benih.gov
Alcohols (e.g., Isopropanol, Ethanol): Alcohols denature proteins and are effective against most bacteria, fungi, and enveloped viruses but have low activity against spores. biocide.be Their optimal concentration is typically between 60% and 90%. biocide.be
The following table provides a general comparison of the efficacy of different biocide classes against various microorganisms.
Table 3: Comparative Efficacy of Different Biocide Classes Efficacy can vary based on concentration, contact time, and formulation. This table provides a general overview.
| Biocide Class | Example(s) | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., P. aeruginosa) | Fungi (e.g., C. albicans) | Bacterial Spores (e.g., B. subtilis) |
|---|---|---|---|---|---|
| Tertiary Amines / Cationic Surfactants | N-octyldiethanolamine | Effective | Effective | Generally Effective | Low Activity |
| Quaternary Ammonium Compounds | Benzalkonium chloride | Effective | Effective | Generally Effective | Low Activity |
| Oxidizing Agents | Peracetic acid, Sodium hypochlorite | Highly Effective | Highly Effective | Highly Effective | Effective (Sporicidal) |
| Alcohols | Ethanol, Isopropanol | Effective | Effective | Effective | No Activity |
| Biguanides | Chlorhexidine | Effective | Variable Efficacy | Generally Effective | No Activity |
Comparative Surfactant Behavior
As an amphiphilic molecule, Ethanol, 2,2'-(octylimino)bis- exhibits surfactant properties by reducing the surface tension of water. google.com A key characteristic of a surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. wikipedia.org A lower CMC value indicates a more efficient surfactant, as less of it is needed to saturate interfaces and form micelles.
The CMC is highly dependent on the surfactant's structure.
Alkyl Chain Length: For a homologous series of surfactants, the CMC typically decreases as the length of the hydrophobic alkyl chain increases.
Head Group: The nature of the hydrophilic head group also plays a major role. Non-ionic surfactants generally have lower CMC values than their ionic counterparts with the same alkyl chain length because there is no electrostatic repulsion to overcome during micellization. cosmobio.co.jp
The Hydrophilic-Lipophilic Balance (HLB) is another important parameter, which indicates whether a surfactant is more oil-soluble (low HLB) or water-soluble (high HLB), determining its suitability for applications like emulsification. researchgate.net N-octyldiethanolamine, with its C8 chain and diethanolamine head, is expected to have a balanced profile, making it useful as an emulsifier for oil-in-water systems. mdpi.com
The table below compares the CMC of various surfactants, highlighting the differences between anionic, cationic, and non-ionic types.
Table 4: Comparative Critical Micelle Concentration (CMC) of Various Surfactants in Water Values are approximate and can vary with temperature and the presence of electrolytes.
| Surfactant | Type | Alkyl Chain | CMC (mM) | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | 8.3 | wikipedia.org |
| Sodium Octyl Sulfate | Anionic | C8 | 130.0 | wikipedia.org |
| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | C12 | 16.0 | wikipedia.org |
| Hexadecyltrimethylammonium Bromide (CTAB) | Cationic | C16 | 0.92 | wikipedia.org |
| Pentaethylene glycol monododecyl ether (C12E5) | Non-ionic | C12 | 0.065 | wikipedia.org |
| Triton X-100 | Non-ionic | C8 (p-tert-octylphenyl) | 0.24 | cosmobio.co.jp |
Comparative Toxicological Profiles
When evaluating a chemical for any application, its toxicological profile is of paramount importance. Studies on Ethanol, 2,2'-(octylimino)bis- indicate that it is harmful if swallowed and is a skin and eye irritant. researchgate.net Its toxicity can be put into context by comparing it with other classes of surfactants.
Research has shown a general trend in the acute oral toxicity of surfactants in rats, which is often ranked as follows: cationic > anionic/amphoteric > non-ionic. nih.gov Cationic surfactants, which include protonated N-octyldiethanolamine, tend to be more toxic than other types, possibly due to their strong interaction with negatively charged biological membranes. nih.govwitpress.com
The following table presents comparative acute oral toxicity data (LD₅₀) for different types of surfactants in rats, illustrating this general trend.
Table 5: Comparative Acute Oral Toxicity (LD₅₀) of Different Surfactants in Rats
| Compound/Class | Surfactant Type | Oral LD₅₀ (mg/kg bw) | Toxicity Classification | Reference |
|---|---|---|---|---|
| Ethanol, 2,2'-(octylimino)bis- | Tertiary Amine (Cationic at low pH) | 800 - 1250 | Harmful | researchgate.net |
| Benzalkonium chloride (BZK) | Cationic | ~240 | Toxic | nih.govmmsl.cz |
| Benzethonium chloride (BZT) | Cationic | ~368 | Harmful | nih.gov |
| Linear Alkylbenzene Sulfonate (LAS) | Anionic | ~1470 | Harmful | nih.gov |
| Alkyldiaminoethylglycine (AEG) | Amphoteric | ~1310 | Harmful | nih.gov |
| Polyoxyethylene cetylether (PEC) | Non-ionic | > 5000 | Unclassified | nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Derivatizations for Enhanced Performance
The functional groups of Ethanol (B145695), 2,2'-(octylimino)bis-, namely the hydroxyl groups and the tertiary amine, offer opportunities for chemical modification to create derivatives with tailored properties. smolecule.comvulcanchem.com Future research is focused on synthesizing new molecules based on this parent compound to enhance its efficacy in specific applications.
For instance, in the realm of corrosion inhibition, derivatization could lead to compounds with stronger adsorption onto metal surfaces, offering superior protection. mdpi.com By modifying the hydrophobic octyl chain or the hydrophilic diethanolamine (B148213) head, researchers can fine-tune the molecule's solubility and interfacial activity for use in diverse environments, such as in ethanol-gasoline blends where it can mitigate corrosion of mild steel. nih.govresearchgate.net
Table 1: Potential Derivatizations and Their Targeted Enhancements
| Derivative Class | Modification Strategy | Potential Performance Enhancement | Target Application |
| Ester Derivatives | Reaction of hydroxyl groups with carboxylic acids. smolecule.com | Increased hydrophobicity, improved film-forming properties. | Advanced lubricants, coatings. |
| Quaternary Ammonium (B1175870) Salts | Alkylation of the tertiary amine. | Enhanced biocidal activity, stronger electrostatic interaction with surfaces. | Disinfectants, anti-fouling agents. |
| Ethoxylated/Propoxylated Derivatives | Addition of ethylene (B1197577) oxide or propylene (B89431) oxide to hydroxyl groups. | Modified water solubility, improved emulsification properties. | Emulsifiers in pesticide formulations, industrial cleaners. |
Exploration of Synergistic Effects in Multi-Component Formulations
The performance of Ethanol, 2,2'-(octylimino)bis- can be significantly amplified when used in combination with other chemical agents. Research into these synergistic effects is a key area of future development, aiming to create highly effective and cost-efficient formulations.
A notable example is the synergistic effect observed between sulfur dioxide (SO2) and ethanol in winemaking, which can impact yeast viability. Understanding such interactions is crucial for optimizing formulations. In the context of corrosion inhibitors, combining Ethanol, 2,2'-(octylimino)bis- with other organic or inorganic inhibitors could lead to a multi-level protective barrier on metal surfaces. mdpi.com For instance, a mixture could provide both anodic and cathodic protection, a significant improvement over single-component systems. mdpi.com
Sustainable Synthesis and Life Cycle Assessment
In line with the growing emphasis on green chemistry, developing sustainable synthesis routes for Ethanol, 2,2'-(octylimino)bis- is a critical research direction. Traditional synthesis often involves the reaction of octylamine (B49996) with ethylene oxide. Future research will likely focus on utilizing bio-based raw materials and developing more energy-efficient catalytic processes. p6technologies.com
Advanced Characterization of Interfacial Phenomena
The effectiveness of Ethanol, 2,2'-(octylimino)bis- in many of its applications is dictated by its behavior at interfaces, such as the boundary between a metal surface and a corrosive liquid. mdpi.com Advanced analytical techniques are being employed to gain a deeper understanding of these interfacial phenomena.
Techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) can provide nanoscale insights into the adsorption and film-forming properties of this molecule. Computational modeling and molecular dynamics simulations can further elucidate the interactions between the inhibitor molecules and the surface, guiding the design of more effective corrosion inhibitors. The study of ethanol's behavior at the solution-air interface in the presence of other surfactants provides a model for understanding these complex interactions. umcs.pl
Refined Environmental Risk Assessment Methodologies
A thorough understanding of the environmental fate and toxicological profile of Ethanol, 2,2'-(octylimino)bis- is paramount for its safe and responsible use. ontosight.aiepa.gov Future research will focus on refining environmental risk assessment methodologies to provide a more accurate picture of its potential impact on various ecosystems.
This includes conducting long-term ecotoxicity studies on a wider range of organisms and investigating its biodegradation pathways in different environmental compartments. europa.eu Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide frameworks for such assessments, which are continually updated with new scientific data. ontosight.aihabitablefuture.orgepa.gov
Targeted Applications in Emerging Technologies
The unique properties of Ethanol, 2,2'-(octylimino)bis- make it a candidate for use in various emerging technologies. Its amphiphilic nature could be leveraged in the development of novel drug delivery systems, where it could act as a carrier for hydrophobic active pharmaceutical ingredients. smolecule.com
In the field of nanotechnology, this compound could be used as a stabilizing agent for nanoparticles or in the formulation of nanoemulsions for various applications. Its potential as a biocide also opens doors for its use in antimicrobial coatings for medical devices and other surfaces.
Q & A
Q. What are the standard synthetic routes for Ethanol, 2,2'-(octylimino)bis-?
The compound is typically synthesized via the nucleophilic addition of ethylene oxide to octylamine. This exothermic reaction requires controlled temperature (e.g., 50–80°C) and inert conditions to minimize side products like polyethoxylated amines. The stoichiometric ratio of ethylene oxide to octylamine (2:1) is critical for achieving high yields. Post-synthesis purification often involves vacuum distillation or recrystallization to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing Ethanol, 2,2'-(octylimino)bis-?
- NMR : ¹H and ¹³C NMR confirm the structure by identifying characteristic peaks for the octyl chain (δ 1.2–1.5 ppm for CH₂ groups), ethanolamine protons (δ 3.5–3.7 ppm for CH₂OH), and the imino group (δ 2.6–2.8 ppm).
- FTIR : Strong O–H stretching (3200–3600 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) confirm hydroxyl and amine functionalities.
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (217.35 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties of Ethanol, 2,2'-(octylimino)bis-?
- Solubility : Miscible in polar solvents (water, ethanol) due to hydroxyl groups; limited solubility in nonpolar solvents.
- Hydrogen Bonding : Two hydrogen bond donors and six acceptors contribute to its hygroscopic nature.
- LogP : Estimated at ~0.5, indicating moderate hydrophilicity .
Advanced Research Questions
Q. How does Ethanol, 2,2'-(octylimino)bis- act as a ligand in metal coordination chemistry?
The compound’s dual hydroxyl and tertiary amine groups enable chelation of transition metals (e.g., Zn²⁺, Cu²⁺). For example, in Schiff base complexes, it stabilizes metal centers via N,O-donor sites, forming octahedral geometries. Such complexes are studied for catalytic or antimicrobial applications. Experimental design should optimize metal-to-ligand ratios and pH (e.g., 7–9) to enhance complex stability .
Q. What challenges arise in reconciling conflicting solubility data for Ethanol, 2,2'-(octylimino)bis- across studies?
Discrepancies often stem from variations in sample purity (e.g., residual ethylene oxide derivatives) or measurement conditions (temperature, solvent grade). Researchers should standardize protocols: use HPLC-grade solvents, report temperature explicitly, and validate purity via chromatographic methods (e.g., HPLC with UV detection at 254 nm) .
Q. How does the octyl chain length influence the surfactant properties of Ethanol, 2,2'-(octylimino)bis- derivatives?
The C8 alkyl chain balances hydrophobicity and water solubility, enabling micelle formation at lower critical micelle concentrations (CMC) compared to shorter-chain analogs. Studies using tensiometry or dynamic light scattering (DLS) reveal that increasing chain length enhances surface activity but may reduce solubility. Molecular dynamics simulations further predict aggregation behavior .
Q. What environmental persistence data exist for Ethanol, 2,2'-(octylimino)bis- in marine systems?
Preliminary suspect screening identifies it as a potential biomarker in marine sediments, with slow biodegradation due to stable N–C bonds. Hydrolysis studies under varying pH (4–10) and salinity conditions are needed to model its environmental half-life. Advanced LC-MS/MS methods with isotopic labeling can track degradation pathways .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress using inline FTIR to detect ethylene oxide consumption.
- Contradiction Resolution : Cross-validate solubility data with computational models (e.g., COSMO-RS) to account for solvent effects.
- Environmental Analysis : Employ solid-phase extraction (SPE) coupled with high-resolution mass spectrometry for trace detection in sediment samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
